molecular formula C15H15ClN2O3S2 B11158126 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11158126
M. Wt: 370.9 g/mol
InChI Key: YDBCBUKXAKXCCM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a chlorophenyl group, and a thiophene sulfone moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the chlorophenyl group, and the incorporation of the thiophene sulfone moiety. Common reagents used in these reactions include thionyl chloride, chlorobenzene, and various sulfur-containing compounds. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: As a probe to study biological processes and interactions, particularly those involving sulfur-containing compounds.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N~1~-(2-fluorobenzyl)-2-propenamide: A similar compound with a fluorobenzyl group instead of a methyl group.

    5-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-1,3-thiazole-4-carboxamide: A compound with a different substitution pattern on the thiazole ring.

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15ClN2O3S2

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15ClN2O3S2/c1-9-13(14(19)17-12-6-7-23(20,21)8-12)18-15(22-9)10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,19)

InChI Key

YDBCBUKXAKXCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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